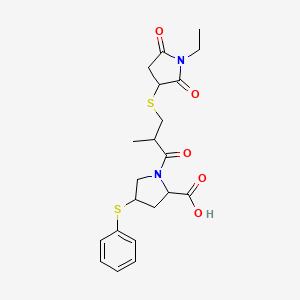
1,2,3,4-Tetraethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetraethylbenzene is an organic compound with the molecular formula C14H22. It is classified as an aromatic hydrocarbon, characterized by a benzene ring substituted with four ethyl groups. This compound is a colorless liquid with a relatively high boiling point and low solubility in water .
Preparation Methods
1,2,3,4-Tetraethylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of vinyl bromide with 3-hexyne . Industrially, it can be produced by the alkylation of benzene with ethylene in the presence of a catalyst. This method is similar to the production of other alkylbenzenes, where the reaction conditions typically involve high temperatures and pressures to facilitate the alkylation process .
Chemical Reactions Analysis
1,2,3,4-Tetraethylbenzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives using reagents like hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where halogens, nitro groups, or other substituents replace one or more of the ethyl groups. Typical reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while nitration can introduce nitro groups onto the benzene ring .
Scientific Research Applications
1,2,3,4-Tetraethylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 1,2,3,4-tetraethylbenzene exerts its effects depends on the specific reaction or application. In chemical reactions, its aromatic ring and ethyl substituents influence its reactivity and interaction with reagents. The molecular targets and pathways involved are typically related to its role as an intermediate or precursor in the synthesis of other compounds .
Comparison with Similar Compounds
1,2,3,4-Tetraethylbenzene can be compared with other similar compounds, such as:
1,2,3,5-Tetraethylbenzene: Another isomer with a different arrangement of ethyl groups on the benzene ring. This structural difference can lead to variations in reactivity and applications.
1,2,4,5-Tetraethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.
Properties
CAS No. |
642-32-0 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,2,3,4-tetraethylbenzene |
InChI |
InChI=1S/C14H22/c1-5-11-9-10-12(6-2)14(8-4)13(11)7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
FEWANSQOXSIFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)CC)CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


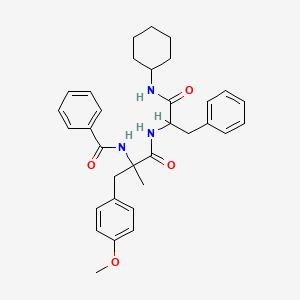

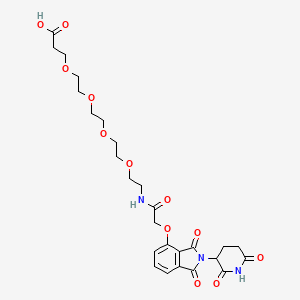
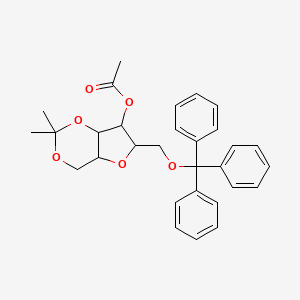
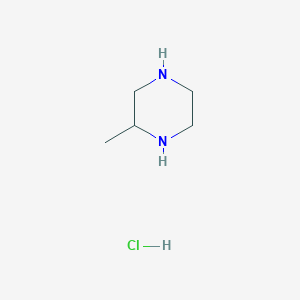
![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)

![(6,7-Dihydroxy-2,2-dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12287960.png)


![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B12288005.png)
